molecular formula C7H9NO2 B1305948 3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 4513-93-3

3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1305948
CAS RN: 4513-93-3
M. Wt: 139.15 g/mol
InChI Key: XQGVQRPSTODODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom, and is substituted at the 3 and 5 positions with methyl groups and at the 2 position with a carboxylic acid group.

Synthesis Analysis

The synthesis of derivatives of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid has been reported in several studies. For instance, the synthesis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was achieved and characterized by various spectroscopic methods, indicating that the formation of the compound is exothermic and spontaneous at room temperature . Similarly, the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was performed by condensation reactions, and the product was characterized by spectroscopy and quantum chemical calculations .

Molecular Structure Analysis

The molecular structure of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives has been extensively studied using experimental techniques such as X-ray diffraction and spectroscopy, as well as theoretical methods like density functional theory (DFT). For example, the crystal structure of a benzyl ester derivative was solved, revealing that the molecules are strongly linked in dimers by hydrogen bonds . The dihedral angle between the pyrrole rings and the planarity of the pyrrolic ring have been analyzed, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The reactivity of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives has been explored in various chemical reactions. Pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions for the monoarylation of anilines with aryl iodides and bromides, demonstrating its utility in facilitating bond formation between nitrogen and carbon . Additionally, the carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine has been catalyzed by palladium to yield 1-(dimethylamino)-1H-pyrrole-2,5-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives have been characterized through various analyses. Quantum chemical calculations have been used to evaluate thermodynamic parameters, vibrational analyses, and electronic transitions within the molecules . The nature of intra- and intermolecular interactions, such as hydrogen bonding and charge transfer, has been investigated using natural bond orbital (NBO) analysis and atoms in molecules (AIM) theory . These studies have provided valuable information on the stability, reactivity, and interaction energies of these compounds.

Scientific Research Applications

Synthesis and Molecular Interactions

3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives are pivotal in the synthesis of various complex compounds. For instance, a novel compound, ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and characterized, showcasing its potential for multiple interactions and spectroscopy analysis (Singh, Kumar, Tiwari, & Rawat, 2013). Similarly, derivatives like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have been characterized, showing red shifts in vibrational analysis, indicating dimer formation in the solid state (Singh, Rawat, & Sahu, 2014).

Antimicrobial Properties

Some derivatives of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have demonstrated significant antimicrobial properties. These derivatives are synthesized through a series of reactions and have shown good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).

Agricultural Applications

In agriculture, derivatives of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid have been used as growth-promotion factors on seeds of grain crops. Research indicates that these compounds effectively stimulate growth, depending on the compound's nature and the seed variety (Mikhedkina, Peretyatko, Melnyk, Ananieva, & Tsygankov, 2019).

Non-Linear Optical Materials

Some pyrrole derivatives are suitable for forming new heterocyclic compounds and have applications as non-linear optical (NLO) materials. For example, ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate has been found to have potential in NLO applications due to its significant first hyperpolarizability values (Singh, Baboo, Rawat, & Gupta, 2013).

Synthesis of Complex Compounds

Various derivatives of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid have been synthesized and characterized for their molecular structure, spectroscopic properties, and chemical reactivity. These studies are essential for understanding the compound's properties and potential applications in synthesizing complex molecular structures (Singh et al., 2013).

Safety And Hazards

The compound has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315-H319-H335 . The precautionary statements are P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

properties

IUPAC Name

3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-5(2)8-6(4)7(9)10/h3,8H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGVQRPSTODODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380105
Record name 3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1H-pyrrole-2-carboxylic acid

CAS RN

4513-93-3
Record name 3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3,5-dimethyl-2-pyrrolecarboxylate (Aldrich) (504 mg, 3 mmol) in THF/H2O/MeOH (5:1:1, 30 ml) was added NaOH (480 mg, 12 mmol) in H2O (12 ml). The mixture was stirred at 75° C. overnight. The homogeneous mixture was washed with ether. To the aqueous layer was added a saturated aqueous KHSO4 solution until the pH was about 3. The solution was then extracted with dichloromethane. The extracts were dried over MgSO4 and evaporated. The residue was purified on silica (ethylacetate/methanol 90/10) to give the title compound (375 mg, 90%).
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
480 mg
Type
reactant
Reaction Step One
Name
THF H2O MeOH
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3,5-dimethyl-2-pyrrolecarboxylate (Aldrich) (504 mg, 3 mmol) in THF/H20/MeOH (5:1:1, 30 ml) was added NaOH (480 mg, 12 mmol) in H20 (12 ml). The mixture was stirred at 75° C. overnight. The homogeneous mixture was washed with ether. To the aqueous layer was added a saturated aqueous KHSO4 solution until the pH was about 3. The solution was then extracted with dichloromethane. The extracts were dried over MgSO4 and evaporated. The residue was purified on silica (ethylacetate/methanol 90/10) to give the title compound (375 mg, 90%).
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Citations

For This Compound
48
Citations
MR Silva, AM Beja, JA Paixao, LLG Justino… - Journal of molecular …, 2006 - Elsevier
Crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester has been solved by X-ray diffraction. The crystals are triclinic, space group P1, …
Number of citations: 1 www.sciencedirect.com
MR Silva, A Sobral, JA Silva, AC Santos… - Journal of Chemical …, 2007 - Springer
A new substituted pyrrole, a precursor of meso-free-porphyrins, has been synthesised and characterised by single-crystal X-ray diffraction: monoclinic, P2 1 /c with a = 14.607(9) Å, b = …
Number of citations: 13 link.springer.com
M HUBLIKAR, P DIXIT, V KADU, S SHIRAME… - …, 2019 - researchgate.net
Results: The structures of the synthesized compounds were characterized by infrared, 1H nuclear magnetic resonance, and mass spectroscopy. The antimicrobial activity data revealed …
Number of citations: 6 www.researchgate.net
JA Paixao, AM Beja, MR Silva… - ZEITSCHRIFT FUR …, 2002 - researchgate.net
Crystal structure of 4-ethyl-3,5-dimethyl-1H-pyrolle-2-carboxylic acid ethyl ester, C11H17NO2 Page 1 Crystal structure of 4-ethyl-3,5-dimethyl-1H-pyrolle-2-carboxylic acid ethyl ester, …
Number of citations: 1 www.researchgate.net
G Meng, C Liu, S Qin, M Dong, X Wei, M Zheng… - Research on Chemical …, 2015 - Springer
To search for an economical and convenient synthesis of sunitinib and its malate salt, optimization of a scalable synthetic route was explored by designing a standard experimental …
Number of citations: 20 link.springer.com
PJ Zhu, ZZ Yu, YF Lv, JL Zhao, YY Tong… - Journal of Medicinal …, 2021 - ACS Publications
Myeloid cell leukemia 1 (Mcl-1) protein is a key negative regulator of apoptosis, and developing Mcl-1 inhibitors has been an attractive strategy for cancer therapy. Herein, we describe …
Number of citations: 6 pubs.acs.org
F Gibault, F Bailly, M Corvaisier, M Coevoet… - …, 2017 - Wiley Online Library
Porphyrin derivatives, in particular verteporfin (VP), a photosensitizer initially designed for cancer therapy, have been identified as inhibitors of the YAP–TEAD interaction and …
GF SHATTAT - researchgate.net
The lipid-lowering effects of novel N-(9, 10-dihydro-9, 10-dioxoanthracen-1-yl)-1H-pyrrole-2-carboxamide derivatives compounds 6 and 7, were studied in vivo by using hyperlipidemic …
Number of citations: 2 www.researchgate.net
LD Bratton, B Auerbach, C Choi, L Dillon… - Bioorganic & medicinal …, 2007 - Elsevier
In an effort to identify hepatoselective inhibitors of HMG-CoA reductase, two series of pyrroles were synthesized and evaluated. Efforts were made to modify (3R,5R)-7-[3-(4-fluorophenyl…
Number of citations: 42 www.sciencedirect.com
CS Beshara, A Thompson - The Journal of Organic Chemistry, 2005 - ACS Publications
An efficient synthesis of 4-acylpyrrole-2-carboxylic esters utilizing a phosphoric acid-catalyzed mixed anhydride system is described. The new route also enables the preparation of …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.